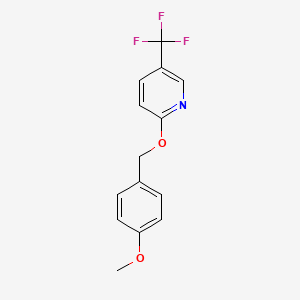

2-(4-Methoxybenzyloxy)-5-(trifluoromethyl)pyridine

描述

Chemical Identity and Structural Characterization of 2-(4-Methoxybenzyloxy)-5-(trifluoromethyl)pyridine

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridine. This nomenclature precisely describes the substitution pattern on the pyridine ring, where the 2-position bears a [(4-methoxyphenyl)methoxy] substituent and the 5-position contains a trifluoromethyl group. Alternative nomenclature variations found in chemical databases include this compound and 2-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridine.

The molecular formula of this compound is C₁₄H₁₂F₃NO₂, indicating the presence of 14 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight has been calculated as 283.24 grams per mole according to PubChem computational methods, with some sources reporting 283.25 grams per mole. The compound is assigned Chemical Abstracts Service registry number 1033202-62-8.

The International Chemical Identifier representation for this compound is InChI=1S/C14H12F3NO2/c1-19-12-5-2-10(3-6-12)9-20-13-7-4-11(8-18-13)14(15,16)17/h2-8H,9H2,1H3. This standardized chemical identifier provides a unique textual representation of the molecular structure, facilitating database searches and chemical informatics applications.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals important structural features that influence its chemical behavior and biological activity. According to the PubChem database, the compound exists in multiple conformational states, with detailed three-dimensional models available for computational analysis. The conformational flexibility primarily arises from the rotational freedom around the ether linkage connecting the methoxybenzyl group to the pyridine ring.

The crystallographic analysis indicates that the pyridine ring adopts a planar configuration, which is characteristic of aromatic heterocyclic systems. The trifluoromethyl group at the 5-position introduces significant electronic effects due to the high electronegativity of fluorine atoms, creating a strong electron-withdrawing influence on the pyridine ring system. This electronic perturbation affects the distribution of electron density throughout the molecule and influences its reactivity patterns.

The methoxybenzyloxy substituent at the 2-position provides additional conformational complexity. The flexible ether linkage allows for multiple rotational conformers, with energy barriers that depend on steric interactions between the methoxybenzyl group and the pyridine ring. The methoxy group on the benzyl ring can adopt different orientations relative to the aromatic plane, contributing to the overall conformational landscape of the molecule.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that can be assigned to specific hydrogen atoms within the molecule based on their chemical shifts and coupling patterns.

Analysis of related compounds in the literature reveals typical chemical shift patterns for trifluoromethylpyridine derivatives. The aromatic protons of the pyridine ring typically appear in the region between 7.0 and 8.5 parts per million, with the electron-withdrawing trifluoromethyl group causing downfield shifts compared to unsubstituted pyridine. The methylene protons of the benzyloxy linker generally appear as a singlet around 5.0 parts per million, reflecting their benzylic character.

The methoxybenzyl portion of the molecule contributes additional aromatic signals in the 6.8 to 7.3 parts per million region. The methoxy group typically appears as a sharp singlet around 3.8 parts per million, representing the three equivalent methyl protons. The integration ratios of these signals correspond to the expected number of protons in each chemical environment.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three equivalent fluorine atoms. The aromatic carbons of both the pyridine and benzene rings appear in their expected chemical shift ranges, with the electron-withdrawing effects of the trifluoromethyl group influencing the chemical shifts of nearby carbons.

Fourier-Transform Infrared Vibrational Mode Analysis

Fourier-Transform Infrared spectroscopy of this compound reveals characteristic vibrational modes that confirm the presence of specific functional groups within the molecule. The trifluoromethyl group contributes distinctive strong absorption bands in the carbon-fluorine stretching region, typically appearing between 1000 and 1400 wavenumbers.

The aromatic carbon-carbon stretching vibrations of both the pyridine and benzene rings appear in the 1400 to 1600 wavenumber region, with multiple bands reflecting the different aromatic environments present in the molecule. The ether linkage between the benzyl group and pyridine ring contributes carbon-oxygen stretching vibrations in the 1000 to 1300 wavenumber region.

Related structural studies indicate that methoxy groups typically exhibit characteristic carbon-hydrogen stretching vibrations around 2800 to 3000 wavenumbers, along with carbon-oxygen stretching modes around 1250 wavenumbers. The aromatic carbon-hydrogen stretching vibrations appear in the 3000 to 3100 wavenumber region, while out-of-plane bending modes occur at lower frequencies around 800 to 900 wavenumbers.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Trifluoromethyl | C-F stretch | 1000-1400 |

| Aromatic | C=C stretch | 1400-1600 |

| Ether | C-O stretch | 1000-1300 |

| Methoxy | C-O stretch | ~1250 |

| Aromatic C-H | stretch | 3000-3100 |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about its molecular ion stability and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 283, corresponding to the molecular weight of the compound.

The fragmentation pattern is influenced by the presence of the trifluoromethyl group, which can undergo characteristic losses during electron impact ionization. Studies of related trifluoromethylpyridine compounds indicate that loss of fluorine atoms or the entire trifluoromethyl group represents common fragmentation pathways. The benzyloxy substituent also contributes to the fragmentation pattern through cleavage of the ether bond and subsequent rearrangement reactions.

High-resolution mass spectrometry confirms the molecular formula through accurate mass measurements, with the theoretical exact mass calculated based on the isotopic composition of the constituent elements. The fragmentation analysis helps establish the connectivity of the various molecular fragments and provides additional confirmation of the proposed structure.

The base peak in the mass spectrum typically corresponds to the most stable fragment ion, which may result from loss of the methoxybenzyl group or other favorable fragmentation processes. Secondary fragmentation patterns provide further structural information and help distinguish this compound from related structural isomers or analogs with similar molecular weights.

属性

IUPAC Name |

2-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-12-5-2-10(3-6-12)9-20-13-7-4-11(8-18-13)14(15,16)17/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZASXZHQDCDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674454 | |

| Record name | 2-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-62-8 | |

| Record name | 2-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyloxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 4-methoxybenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反应分析

Types of Reactions

2-(4-Methoxybenzyloxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

Biological Activities

Research indicates that 2-(4-Methoxybenzyloxy)-5-(trifluoromethyl)pyridine exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antibacterial properties against various Gram-positive bacteria, including strains of Staphylococcus aureus. The incorporation of the trifluoromethyl group is believed to enhance these antimicrobial effects due to increased membrane permeability and interaction with bacterial enzymes.

Agrochemical Applications

The compound's derivatives are also explored for use in agrochemicals. Trifluoromethylpyridine derivatives have been utilized as active ingredients in herbicides and fungicides due to their effectiveness in pest control and crop protection. For instance, fluazifop-butyl, a herbicide containing a trifluoromethylpyridine moiety, has been widely adopted in agricultural practices.

Medicinal Chemistry

A study published in Nature highlighted the role of trifluoromethylpyridine derivatives in drug discovery, showcasing their potential as CETP (cholesteryl ester transfer protein) inhibitors. The research demonstrated that modifications to the pyridine structure could lead to improved pharmacological profiles and bioavailability.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against S. aureus | |

| Fluazifop-butyl | Herbicidal activity |

Environmental Impact Studies

Research conducted on the environmental fate of herbicides containing trifluoromethylpyridine derivatives indicated their persistence in soil and potential impact on non-target organisms. This highlights the importance of understanding both the efficacy and ecological consequences of using such compounds in agriculture.

作用机制

The mechanism of action of 2-(4-Methoxybenzyloxy)-5-(trifluoromethyl)pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structurally related pyridine derivatives, their substituents, synthesis methods, yields, and applications:

Detailed Comparative Analysis

Functional Group Effects

- Trifluoromethyl Group: Enhances electron-withdrawing properties, stabilizing intermediates in coupling reactions. For example, 28 undergoes smooth Suzuki-Miyaura cross-coupling to form boronate 29, critical for antimalarial quinolones . In 5-(bromomethyl)-2-(trifluoromethyl)pyridine, the CF₃ group directs bromination to position 5, enabling site-selective functionalization .

- Methoxybenzyloxy vs. Phenoxy Groups: The 4-methoxybenzyloxy group in the target compound improves solubility in polar solvents compared to non-polar tolyl groups (e.g., 3oa), making it preferable for aqueous-phase reactions . Phenoxy derivatives (e.g., 28) are more reactive in cross-coupling but less stable under acidic conditions due to ether lability .

Critical Research Findings

- Steric vs. Electronic Effects :

- Chiral Induction :

- The cyclopentyl group in 2m enables enantioselective synthesis of carbo- and heterocycles via CuH catalysis, a key advance in asymmetric synthesis .

生物活性

2-(4-Methoxybenzyloxy)-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a methoxybenzyloxy moiety, is being investigated for various pharmacological applications, including its role as a therapeutic agent in neurodegenerative diseases and as a potential inhibitor of specific enzymes.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily linked to its interaction with various molecular targets:

- Neuroprotection : The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, which are critical in protecting neuronal cells from damage.

- Anti-inflammatory Effects : It also inhibits the NF-kB pathway, reducing inflammatory mediators such as nitric oxide and tumor necrosis factor-α.

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

- Inhibition of Monoacylglycerol Lipase (MAGL) : This compound has demonstrated potent inhibitory activity towards MAGL, with IC50 values in the low nanomolar range (7.1 - 8.5 nmol/L). This suggests its potential use in managing pain and inflammation by modulating endocannabinoid levels .

- Antiviral Activity : The compound has been evaluated for its antiviral properties, showing promising results against certain viral targets, although specific data on its efficacy remains limited .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of this compound:

- Synthesis and In Vitro Evaluation :

- Pharmacokinetics :

-

Cytotoxicity Studies :

- The cytotoxic effects of related pyridine derivatives have been assessed against various cancer cell lines. While direct data on this specific compound is still emerging, analogs have shown varying degrees of cytotoxicity, which provides insights into the potential therapeutic index of this compound .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds was conducted based on their biological activities:

| Compound Name | IC50 (nmol/L) | Biological Activity |

|---|---|---|

| This compound | 7.1 - 8.5 | MAGL Inhibitor |

| Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate | >50 | Neuroprotective |

| Pyrido[2,3-d]pyrimidines | >36 | Antitumor activity |

常见问题

Q. What are the common synthetic routes for preparing 2-(4-methoxybenzyloxy)-5-(trifluoromethyl)pyridine?

The synthesis typically involves functionalization of a pyridine core. A key step is the introduction of the 4-methoxybenzyloxy group via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling can be used to attach aryl groups to the pyridine ring, as demonstrated in the synthesis of structurally similar 2-arylpyridines using Pd catalysts (e.g., PdCl(C₃H₅)(dppb)) with arylboronic acids under inert conditions . Chlorinated intermediates (e.g., 2-chloro-5-(trifluoromethyl)pyridine) are often precursors, enabling subsequent substitution with methoxybenzyloxy groups .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR : ¹H and ¹³C NMR can identify methoxybenzyloxy (-OCH₂C₆H₄-OMe) and trifluoromethyl (-CF₃) groups. For example, in similar trifluoromethylpyridines, the CF₃ group appears as a singlet near δ 120–125 ppm in ¹³C NMR .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.

- X-ray crystallography : Used to resolve ambiguous structural features, as shown in studies of related fluorinated pyridines .

Q. What are the key physicochemical properties relevant to handling and storage?

- Melting/Boiling Points : Analogous chlorotrifluoromethylpyridines (e.g., 2-chloro-5-(trifluoromethyl)pyridine) exhibit melting points of 28–31°C and boiling points of ~152°C .

- Solubility : Trifluoromethylpyridines are generally lipophilic, soluble in organic solvents (e.g., DCM, THF), but poorly soluble in water.

- Stability : The methoxybenzyloxy group may hydrolyze under acidic/basic conditions, requiring inert storage (dry, <4°C) .

Advanced Research Questions

Q. What challenges arise in Pd-catalyzed C–H functionalization of trifluoromethylpyridines, and how can they be mitigated?

Trifluoromethyl groups can deactivate the pyridine ring, reducing reactivity in C–H bond activation. Strategies include:

- Ligand optimization : Bulky ligands (e.g., dppb) enhance regioselectivity and prevent catalyst poisoning .

- Directing groups : Temporary directing groups (e.g., -OMe, -NH₂) can orient C–H activation at specific positions .

- Reaction screening : Testing solvents (toluene/MeOH/water mixtures) and temperatures (e.g., 110°C) improves yields .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations can model:

- Electrophilicity : The trifluoromethyl group withdraws electron density, making the pyridine ring less nucleophilic.

- Transition states : For Suzuki couplings, DFT identifies steric/electronic barriers at the coupling site .

- HOMO-LUMO gaps : Larger gaps (e.g., due to CF₃) correlate with reduced reactivity, guiding ligand selection .

Q. What analytical approaches resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

- LC-MS/MS : Detects low-abundance intermediates/byproducts (e.g., dehalogenated or oxidized species) .

- Isotopic labeling : ¹⁸O or deuterated reagents trace hydrolysis pathways of the methoxybenzyloxy group .

- Kinetic studies : Variable-temperature NMR monitors reaction progress and identifies rate-limiting steps .

Q. How is this compound utilized in medicinal chemistry or agrochemical research?

- Pharmacophore design : The trifluoromethylpyridine scaffold is a common motif in kinase inhibitors due to its metabolic stability and hydrogen-bonding capacity .

- Agrochemicals : Fluorinated pyridines exhibit herbicidal activity; the methoxybenzyloxy group may enhance soil persistence .

- Structure-activity relationship (SAR) : Modifying the benzyloxy substituent (e.g., replacing -OMe with -F) alters bioactivity .

Methodological Notes

- Synthetic protocols : Prioritize Pd-catalyzed cross-coupling for scalability (>80% yields achievable) .

- Safety : Handle trifluoromethylpyridines in fume hoods; CF₃ groups may release HF under harsh conditions .

- Data validation : Cross-reference NMR shifts with databases (e.g., PubChem) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。